5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
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Overview
Description
5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom at the 5th position, a 2-(2-methylphenoxy)ethyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)
Major Products Formed:
Oxidation: 5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carboxylic acid
Reduction: 5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde depends on its interaction with specific molecular targets. The indole core can interact with various enzymes, receptors, and proteins, modulating their activity and leading to biological effects. The bromine atom and the 2-(2-methylphenoxy)ethyl group may enhance binding affinity and selectivity towards certain targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
5-bromo-1H-indole-3-carbaldehyde: Lacks the 2-(2-methylphenoxy)ethyl group, which may result in different chemical and biological properties.
1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and interactions with molecular targets.
5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde: Similar structure with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
Uniqueness: The presence of both the bromine atom and the 2-(2-methylphenoxy)ethyl group in 5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde makes it unique compared to other similar compounds. These structural features may enhance its chemical reactivity, binding affinity, and selectivity towards specific molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-bromo-1-[2-(2-methylphenoxy)ethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-13-4-2-3-5-18(13)22-9-8-20-11-14(12-21)16-10-15(19)6-7-17(16)20/h2-7,10-12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKROYNLXDCLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=C2C=CC(=C3)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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